molecular formula C9H10N2O5S B3127068 2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime CAS No. 338397-66-3

2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime

Cat. No. B3127068
CAS RN: 338397-66-3
M. Wt: 258.25 g/mol
InChI Key: RJLRCVURCBLCCY-JXMROGBWSA-N
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Description

2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime, also known as NPA, is a chemical compound that has been widely used in scientific research. NPA is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NPA has been used to study the physiological and biochemical effects of NO in various cellular and animal models.

Scientific Research Applications

Organocatalytic Reactions

The organocatalytic, highly enantioselective addition of fluorinated derivatives similar to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime to α,β-unsaturated aldehydes has been reported, showcasing the use of secondary amines in catalysis to achieve good yields and excellent enantioselectivities. Such reactions underline the significance of sulfonyl and nitro groups in stereochemical control and catalytic efficiency, highlighting potential applications in synthesizing enantioenriched molecules for pharmaceutical purposes (Kamlar et al., 2010).

Asymmetric Michael Addition

In the realm of asymmetric synthesis, derivatives similar to this compound have been employed as organocatalysts in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process facilitates the formation of γ-nitro carbonyl compounds with high yield and exceptional stereocontrol, demonstrating the compound's utility in stereoselective synthesis (Singh et al., 2013).

Diels-Alder Reactions

The compound's versatility extends to its involvement in Diels-Alder reactions, where it acts as a dienophile in the presence of various dienes. This showcases its potential in constructing complex molecular architectures, a cornerstone in synthetic organic chemistry, leading to diverse applications ranging from materials science to drug discovery (Wade et al., 2009).

Singlet Oxygen Photooxidations

Investigations into the singlet oxygen photooxidations of derivatives related to this compound highlight its role in understanding solvent effects on reaction mechanisms. Such studies are pivotal in photochemistry and may inform the development of light-activated processes in various scientific fields (Stensaas et al., 2006).

Nucleophilic Addition Reactions

The compound's reactivity towards nucleophilic addition reactions has been explored, offering pathways to 3-substituted-2-nitroindoles. This highlights its utility in synthesizing heterocyclic compounds, which are prevalent in many bioactive molecules and pharmaceuticals (Pelkey et al., 1999).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-N-methoxy-2-nitroethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c1-16-10-7-9(11(12)13)17(14,15)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLRCVURCBLCCY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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